Krrwkknfia V

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les inhibiteurs de la Myosine Light Chain Kinase sont des composés qui inhibent spécifiquement l’activité de la Myosine Light Chain Kinase, une enzyme qui joue un rôle crucial dans la contraction musculaire en phosphorylant la chaîne légère de la myosine. Ces inhibiteurs sont importants dans divers processus biologiques et ont des applications thérapeutiques potentielles dans le traitement de maladies liées à des contractions musculaires anormales et d’autres fonctions cellulaires.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des inhibiteurs de la Myosine Light Chain Kinase implique plusieurs étapes, notamment la préparation d’intermédiaires clés et les réactions de couplage finales. Par exemple, la synthèse d’un inhibiteur courant, le ML-7, implique la réaction de la 1-(5-iodonaphtalène-1-sulfonyl)-1H-hexahydro-1,4-diazépine avec l’acide chlorhydrique .

Méthodes de production industrielle : La production industrielle de ces inhibiteurs implique généralement des techniques de synthèse organique à grande échelle, assurant une pureté et un rendement élevés. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle qualité pour répondre aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de la Myosine Light Chain Kinase peuvent subir diverses réactions chimiques, notamment :

Oxydation : Impliquant l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Impliquant l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Impliquant le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les réactifs de substitution comme les halogénoalcanes. Les conditions de réaction impliquent souvent des températures contrôlées, des niveaux de pH et des solvants pour optimiser les vitesses de réaction et les rendements.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent de l’inhibiteur spécifique et des conditions de réaction. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.

Applications De Recherche Scientifique

Les inhibiteurs de la Myosine Light Chain Kinase ont un large éventail d’applications en recherche scientifique :

Chimie : Utilisés comme outils pour étudier la cinétique enzymatique et les mécanismes de réaction.

Biologie : Employés dans la recherche sur la motilité cellulaire, la cytokinèse et la contraction musculaire.

Médecine : Agents thérapeutiques potentiels pour le traitement des maladies cardiovasculaires, du cancer et des affections inflammatoires

Industrie : Utilisés dans le développement de nouveaux médicaments et de stratégies thérapeutiques.

Mécanisme D'action

Le mécanisme d’action des inhibiteurs de la Myosine Light Chain Kinase implique l’inhibition de l’activité de l’enzyme en se liant à son site actif ou à des sites allostériques. Cela empêche la phosphorylation de la chaîne légère de la myosine, inhibant ainsi la contraction musculaire et d’autres processus cellulaires. Les cibles moléculaires comprennent la myosine light chain kinase elle-même et les voies de signalisation associées telles que la voie RhoA/Rho-kinase associée .

Composés similaires :

Unicité : Les inhibiteurs de la Myosine Light Chain Kinase comme le ML-7 sont uniques en raison de leur affinité de liaison spécifique et de leur puissance inhibitrice. Ce sont des outils précieux dans la recherche et des agents thérapeutiques potentiels en raison de leur capacité à inhiber sélectivement la Myosine Light Chain Kinase sans affecter significativement les autres kinases.

Comparaison Avec Des Composés Similaires

Uniqueness: Myosin Light Chain Kinase Inhibitors like ML-7 are unique due to their specific binding affinity and inhibitory potency. They are valuable tools in research and potential therapeutic agents due to their ability to selectively inhibit Myosin Light Chain Kinase without affecting other kinases significantly.

Propriétés

IUPAC Name |

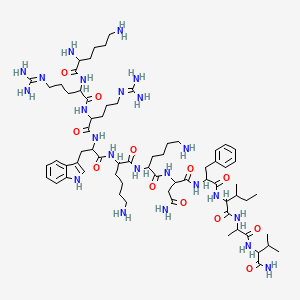

2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H113N23O12/c1-6-39(4)55(66(103)82-40(5)57(94)90-54(38(2)3)56(74)93)91-65(102)50(34-41-20-8-7-9-21-41)87-64(101)52(36-53(73)92)89-61(98)47(26-14-17-31-71)84-59(96)46(25-13-16-30-70)86-63(100)51(35-42-37-81-45-24-11-10-22-43(42)45)88-62(99)49(28-19-33-80-68(77)78)85-60(97)48(27-18-32-79-67(75)76)83-58(95)44(72)23-12-15-29-69/h7-11,20-22,24,37-40,44,46-52,54-55,81H,6,12-19,23,25-36,69-72H2,1-5H3,(H2,73,92)(H2,74,93)(H,82,103)(H,83,95)(H,84,96)(H,85,97)(H,86,100)(H,87,101)(H,88,99)(H,89,98)(H,90,94)(H,91,102)(H4,75,76,79)(H4,77,78,80) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIFTFCANVUAPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H113N23O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1444.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)

![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)

![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)

![N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B10784458.png)